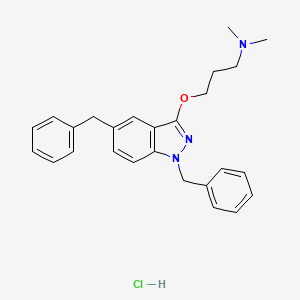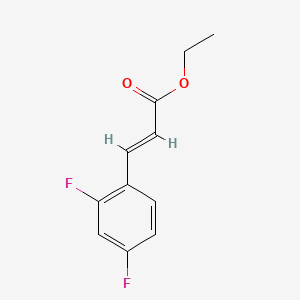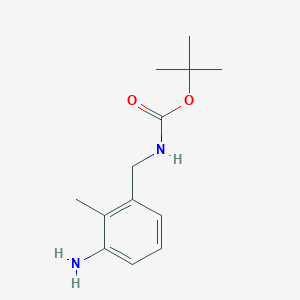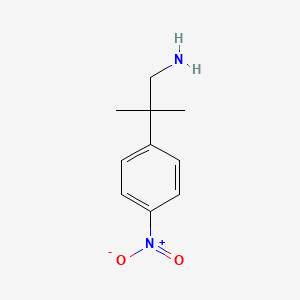
3-Carbamoylcyclohexane-1-carboxylic acid
Vue d'ensemble
Description
3-Carbamoylcyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 180046-83-7 . It has a molecular weight of 171.2 . The IUPAC name for this compound is 3-(aminocarbonyl)cyclohexanecarboxylic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12) . This compound contains a total of 25 bonds; 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 primary amide (aliphatic) .Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 171.2 . The IUPAC name for this compound is 3-(aminocarbonyl)cyclohexanecarboxylic acid .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Studies have explored the reactions of cyclohexane derivatives, leading to the synthesis of various compounds with potential applications in medicinal chemistry and materials science. For instance, the facile reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines results in cyclic imide and open-chain amide carboxylic acid derivatives. These compounds have been structurally characterized, revealing hydrogen-bonded cyclic carboxylic acid dimers and layered structures through amide-group associations, indicating their significance in developing hydrogen-bonding patterns in molecular crystals (Smith & Wermuth, 2012).
Transformation and Rearrangement Reactions
The Curtius rearrangement of cyclohex-3-ene carboxylic acid has been described, showcasing the synthesis of ethyl, t-butyl, or benzyl N-(1-cyclohex-3-enyl)carbamates. These transformations lead to useful oxygenated cyclohexylamino building blocks, underlining the utility of cyclohexane derivatives in complex organic syntheses (Gómez-Sánchez & Marco-Contelles, 2005).
Environmental and Atmospheric Chemistry
Research into the ozonolysis of alkenes under varying humidity conditions highlights the formation of carboxylic acids, including derivatives from the cyclohexane family. These studies provide insights into organic acid generation in the atmosphere, contributing to our understanding of secondary organic aerosol formation (Orzechowska, Nguyen, & Paulson, 2005).
Enzyme Inhibition and Drug Discovery
Conformationally restricted cyclohexene analogues of gamma-aminobutyric acid (GABA) have been investigated as mechanism-based inactivators of gamma-aminobutyric acid aminotransferase (GABA-AT). These compounds, closely related to 3-Carbamoylcyclohexane-1-carboxylic acid derivatives, show potential in studying enzyme inhibition and developing new treatments for epilepsy and addiction (Choi & Silverman, 2002).
Antimicrobial Activity
New isochromans synthesized from reactions involving cyclohexanone demonstrate antimicrobial activity against various strains, indicating the potential of cyclohexane derivatives in developing new antimicrobial agents (Bogdanov, Palamareva, Gocheva, & Dimitrova, 2007).
Propriétés
IUPAC Name |
3-carbamoylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVYYDYCZRVNSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate](/img/structure/B3110402.png)



![2-(2-(Quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one](/img/structure/B3110426.png)




![(S)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B3110460.png)




